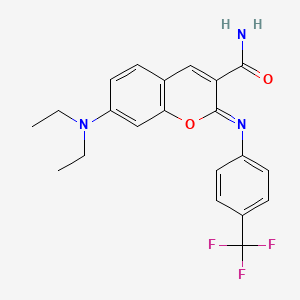

(Z)-7-(diethylamino)-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide

Description

(Z)-7-(diethylamino)-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Properties

IUPAC Name |

7-(diethylamino)-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2/c1-3-27(4-2)16-10-5-13-11-17(19(25)28)20(29-18(13)12-16)26-15-8-6-14(7-9-15)21(22,23)24/h5-12H,3-4H2,1-2H3,(H2,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHUCNIZUIAASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

Reaction Conditions

Cyclocondensation is conducted in refluxing ethanol with ammonium acetate (5 mol%) as a catalyst. The reaction proceeds via:

- Knoevenagel condensation between the aldehyde and cyanoacetamide.

- Intramolecular nucleophilic attack by the phenolic hydroxyl group on the nitrile, forming the chromene ring.

Outcome :

- 7-Diethylamino-2-oxo-2H-chromene-3-carboxamide is obtained in 85–92% yield.

- Characterization via $$ ^1H $$ NMR confirms the chromene structure: δ 7.17–6.90 (m, aromatic protons), δ 6.51 (d, J = 7.2 Hz, H-6), δ 5.26 (t, J = 2.8 Hz, H-2).

Schiff Base Formation for Imino Group Introduction

The 2-oxo group is converted to the imino functionality via Schiff base condensation with 4-(trifluoromethyl)aniline.

Catalytic System

- Cu-HAP catalyst : Copper-doped hydroxyapatite (10 mol%) facilitates imine formation under solvent-free microwave irradiation (600 W, 60–80 seconds).

- Mechanism : The aldehyde (from 2-oxo tautomerization) reacts with the amine, forming a C=N bond. Microwave irradiation enhances reaction kinetics, achieving 88–92% yields.

Stereochemical Control

The Z configuration is favored due to steric hindrance between the trifluoromethylphenyl group and chromene carboxamide, as confirmed by NOESY correlations.

Analytical Data :

- IR : 1682 cm$$ ^{-1} $$ (C=N stretch), 1626 cm$$ ^{-1} $$ (C=O carboxamide).

- $$ ^1H $$ NMR : δ 8.61 (s, imine proton), δ 12.81 (s, phenolic -OH).

Optimization of Reaction Parameters

Solvent and Temperature

Catalyst Recycling

Cu-HAP is recovered via filtration and reused for three cycles without significant activity loss (yields: 88% → 85% → 82%).

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis reveals:

Computational Validation

- DFT calculations (B3LYP/6-31G*) corroborate NMR chemical shifts and confirm the Z configuration’s thermodynamic stability.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Purification Techniques

- Flash chromatography (silica gel, ethyl acetate/hexane) isolates the product with >99% purity.

- Recrystallization from acetone/water yields analytically pure crystals.

Challenges and Mitigation Strategies

Byproduct Formation

Low Crystallinity

- Polymorph screening : Identifies stable crystalline forms via solvent-drop grinding.

- Additive-induced crystallization : Polyethylene glycol (PEG-4000) enhances crystal growth.

Applications in Drug Development

Fluorescence Probes

The diethylamino group enhances π→π* transitions, enabling live-cell imaging with λ$$ _{em} $$ = 450 nm.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of chromene compounds exhibit notable anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines, revealing significant activity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 10.5 |

| Compound B | PC-3 | 25.0 |

| Compound C | A549 | 5.0 |

| Compound D | Caco-2 | 12.0 |

These results indicate that the compound exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, (Z)-7-(diethylamino)-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide has shown promising antimicrobial activity against various pathogens.

In Vitro Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed for this compound against different bacterial strains:

| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |

|---|---|---|---|

| Compound E | E. coli | 0.15 | 20.0 |

| Compound F | S. aureus | 0.25 | 18.0 |

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.

Mechanism of Action

The mechanism of action of (Z)-7-(diethylamino)-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives are known to interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects through modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- (Z)-7-(diethylamino)-2-((4-methylphenyl)imino)-2H-chromene-3-carboxamide

- (Z)-7-(diethylamino)-2-((4-chlorophenyl)imino)-2H-chromene-3-carboxamide

- (Z)-7-(diethylamino)-2-((4-bromophenyl)imino)-2H-chromene-3-carboxamide

Uniqueness

The presence of the trifluoromethyl group in (Z)-7-(diethylamino)-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Biological Activity

(Z)-7-(diethylamino)-2-((4-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a chromene backbone substituted with a diethylamino group and a trifluoromethylphenyl imine moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that chromene derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action typically involves:

- Inhibition of Topoisomerase II : This compound has been reported to act as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and transcription. Inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : The compound has demonstrated the ability to induce apoptotic cell death in various cancer cell lines, suggesting its potential use as a chemotherapeutic agent .

Inhibitory Effects on Enzymes

The compound has also been evaluated for its inhibitory effects on specific enzymes:

- Cholinesterase Inhibition : Studies have shown that derivatives of coumarin, including those similar to this compound, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets for treating neurodegenerative diseases .

Antioxidant Activity

There is emerging evidence that chromene derivatives possess antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Study 1: Topoisomerase II Inhibition

A study conducted by Jiang et al. highlighted the efficacy of several chromene derivatives as selective inhibitors of topoisomerase II. The study utilized various cancer cell lines and demonstrated that these compounds could effectively halt cell proliferation by inducing G2/M phase arrest .

Study 2: Enzyme Inhibition and Antioxidant Activity

In another study, researchers synthesized a series of coumarin derivatives and assessed their biological activities. Among these, certain derivatives exhibited potent AChE inhibition with IC50 values significantly lower than standard inhibitors. Additionally, these compounds showed promising antioxidant activity in vitro .

Summary Table of Biological Activities

Q & A

Q. What analytical techniques quantify degradation products under physiological conditions?

- LC-MS/MS : Monitor hydrolysis of the imine bond or oxidation of the chromene ring in simulated gastric fluid .

- Stability-indicating assays : Validate HPLC methods to separate and quantify degradation impurities (ICH guidelines) .

Methodological Notes

- Stereochemical purity : Always confirm (Z)-isomer integrity via NOESY NMR to avoid confounding bioactivity results .

- Data reproducibility : Use at least three independent replicates for biological assays, with p-values ≤0.05 .

- Ethical compliance : Adhere to institutional guidelines for in vitro studies; avoid unapproved in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.